molecular formula C4H10Cl3N B566164 Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl CAS No. 352431-06-2

Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl

Cat. No.: B566164
CAS No.: 352431-06-2
M. Wt: 182.505
InChI Key: YMDZDFSUDFLGMX-HAFGEVJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride: is a deuterated analog of bis(2-chloroethyl)amine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It is a colorless to white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound for understanding the mechanisms of action of chemotherapeutic agents.

Industry: In the industrial sector, bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used in the production of polymers and other materials that require precise deuterium labeling for analytical purposes.

Safety and Hazards

“Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is considered hazardous . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It should be handled with care, using personal protective equipment as required .

Mechanism of Action

Target of Action

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride, also known as mechlorethamine, is an alkylating drug . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . This interaction with DNA molecules plays a crucial role in its mechanism of action.

Mode of Action

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride works by binding to DNA, crosslinking two strands and preventing cell duplication . This binding to the DNA base guanine inhibits the normal functioning of the DNA molecule, thereby preventing the replication of cancer cells .

Biochemical Pathways

The compound’s interaction with DNA affects the normal biochemical pathways of cell replication. By crosslinking two strands of DNA, it prevents the DNA molecule from being separated for synthesis or transcription . This disruption in the normal cell replication process leads to the death of cancer cells.

Pharmacokinetics

It is known that the compound has a biological half-life of less than one minute This suggests that the compound is rapidly metabolized and excreted from the body

Result of Action

The result of the action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is the prevention of cell duplication, leading to the death of cancer cells . This makes the compound a potent antineoplastic agent, used in the treatment of various types of cancer including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Action Environment

The action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can be influenced by various environmental factors. For instance, in the environment, similar compounds will slowly evaporate from surface water and soil into the air . . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride typically involves the reaction of deuterated ethylene oxide with ammonia, followed by chlorination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, the production of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated starting materials is crucial to maintain the deuterium labeling in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products include various substituted amines.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products are typically primary or secondary amines.

Comparison with Similar Compounds

    Bis(2-chloroethyl)amine hydrochloride: The non-deuterated analog, commonly used in similar applications.

    Sulfur mustard (bis(2-chloroethyl) sulfide): A related compound with similar alkylating properties but containing sulfur instead of nitrogen.

    Nitrogen mustards (e.g., mechlorethamine): Compounds with similar structures and mechanisms of action, used in chemotherapy.

Uniqueness: The deuterium labeling in bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride provides unique advantages in research, particularly in NMR spectroscopy, where it helps in tracing reaction mechanisms and studying molecular interactions without interference from hydrogen signals.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-HAFGEVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.